molecular formula C20H22N4O B12241653 3-({1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

3-({1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B12241653
M. Wt: 334.4 g/mol
InChI Key: RFMAABBBBFMCCE-UHFFFAOYSA-N
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Description

3-({1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine and pyridine moieties. Common reagents used in these reactions include various amines, aldehydes, and catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce different substituents onto the quinazolinone core or the piperidine and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinazolinones with different pharmacological properties.

Scientific Research Applications

3-({1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-({1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets 3-({1-[(Pyridin-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one apart is its unique combination of the quinazolinone core with the piperidine and pyridine moieties. This structural arrangement may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C20H22N4O/c25-20-18-3-1-2-4-19(18)22-15-24(20)14-17-7-11-23(12-8-17)13-16-5-9-21-10-6-16/h1-6,9-10,15,17H,7-8,11-14H2

InChI Key

RFMAABBBBFMCCE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CC4=CC=NC=C4

Origin of Product

United States

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